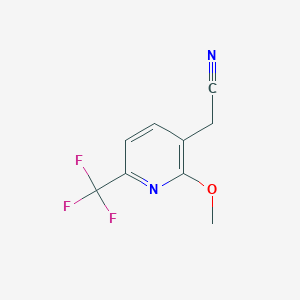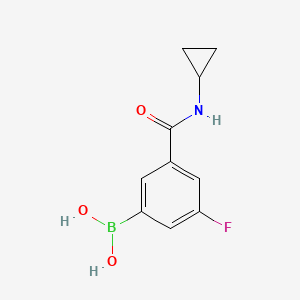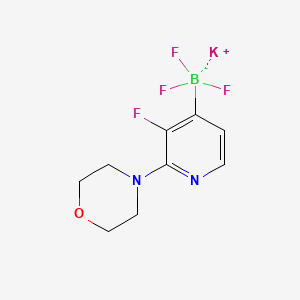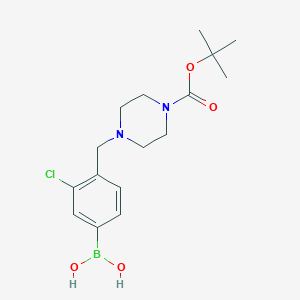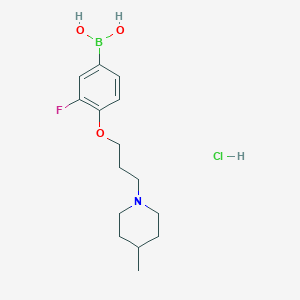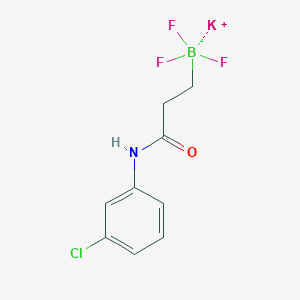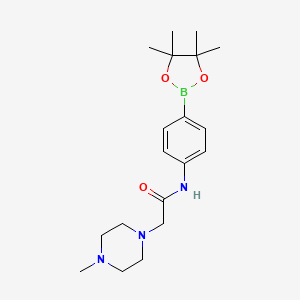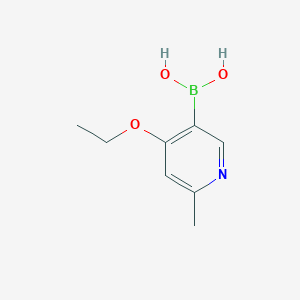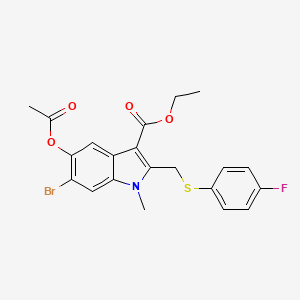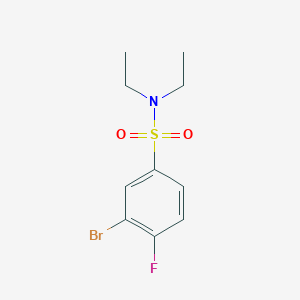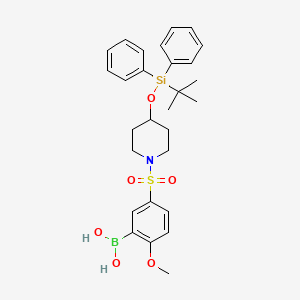![molecular formula C18H20F2N2OS B1409359 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea CAS No. 1858255-85-2](/img/structure/B1409359.png)
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea
Overview
Description
This compound features a thiourea group, which is known for its ability to form strong hydrogen bonds, and a difluoromethoxy group, which enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea typically involves the reaction of 3-(difluoromethoxy)aniline with 2-methyl-6-(propan-2-yl)phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoromethoxy group enhances the compound’s stability and reactivity, allowing it to effectively interact with biological molecules .
Comparison with Similar Compounds
- 1-[3-(Trifluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea
- 1-[3-(Methoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea
Comparison:
- 1-[3-(Trifluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea: The trifluoromethoxy group provides even greater stability and reactivity compared to the difluoromethoxy group, potentially enhancing its biological activity.
- 1-[3-(Methoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea: The methoxy group is less electronegative than the difluoromethoxy group, resulting in lower stability and reactivity .
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea stands out due to its balanced properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-3-(2-methyl-6-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c1-11(2)15-9-4-6-12(3)16(15)22-18(24)21-13-7-5-8-14(10-13)23-17(19)20/h4-11,17H,1-3H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXQDBXMASWSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


